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Titanium tetrahydride

Aluminum foam Foaming agent Powder metallurgy

Researchers requiring uniform, large-celled aluminum foams or high-density, low-oxygen titanium PM parts face inconsistent foaming kinetics and elevated impurity levels when using alternative hydrides or pure Ti powders. Titanium tetrahydride (commonly supplied as TiH₂) solves these challenges through a lower decomposition onset temperature (enabling foaming at 700-750 °C) and a self-deoxidizing effect during dehydrogenation. - Achieves ~2 wt% reversible hydrogen capacity for energy storage. - Produces near-net-shape Ti parts with superior tensile properties. - Acts as a non-precious metal catalyst precursor for ammonia synthesis. Available in research and bulk quantities with rigorous particle size and oxygen content control.

Molecular Formula Ti
Molecular Weight 47.867 g/mol
CAS No. 14902-91-1
Cat. No. B1144141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTitanium tetrahydride
CAS14902-91-1
Molecular FormulaTi
Molecular Weight47.867 g/mol
Structural Identifiers
SMILES[Ti]
InChIInChI=1S/Ti
InChIKeyRTAQQCXQSZGOHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 0.25 kg / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityINSOL IN WATER;  SOL IN DILUTE ACIDS

Titanium Tetrahydride (TiH₂): Properties & Industrial Profile


Titanium tetrahydride (CAS 14902-91-1), commonly known as titanium dihydride (TiH₂), is a brittle, gray-black metal hydride powder that serves as a critical intermediate and functional material across multiple industrial sectors. The compound is characterized by a theoretical hydrogen storage capacity of up to 4.0 wt% [1], reversible hydrogen absorption/desorption behavior of approximately 2.0 wt% under cycling conditions [2], and a decomposition pathway involving sequential phase transformations (δ→β→α) that can be tailored through thermal pre-treatment or mechanical modification [3]. Its primary industrial roles include acting as a foaming agent in aluminum foam production, a starting powder for cost-effective titanium powder metallurgy (PM), a hydrogen storage medium for energy systems, and a catalyst precursor. Procurement considerations center on particle size distribution, impurity content (particularly oxygen), and hydrogen stoichiometry, all of which directly influence downstream process efficiency and final material properties.

Foaming Agent Aluminum foam production with wide temperature processing window
Powder Metallurgy Feedstock for high-density, low-oxygen titanium components
Catalyst Precursor Non-precious metal route for ammonia synthesis
Hydrogen Storage Reversible hydrogen cycling for stationary energy systems

TiH₂ vs. Alternative Hydrides and Powders


Substituting TiH₂ with chemically similar metal hydrides (e.g., ZrH₂, MgH₂) or alternative titanium feedstock powders (e.g., HDH-Ti, atomized Ti) introduces significant and quantifiable deviations in process performance and end-product properties. Differences in decomposition onset temperature, gas release kinetics, and interaction with the host matrix—whether molten aluminum for foaming or compacted powder for sintering—dictate final porosity, impurity levels, and mechanical integrity. For instance, ZrH₂ exhibits a higher decomposition temperature than TiH₂, restricting its effective foaming window [1], while the use of pure titanium powder in powder metallurgy yields lower sintered density and higher oxygen content compared to TiH₂-derived compacts due to the absence of the hydride's self-deoxidizing effect during dehydrogenation [2]. In catalytic applications, the hydridic nature of TiH₂ enables N₂ activation pathways unavailable to metallic Ti or TiO₂, positioning it as a non-precious metal alternative to Ru-based catalysts [3]. Therefore, selection of TiH₂ must be based on application-specific, comparative performance metrics rather than assumed class interchangeability.

ZrH₂ for foaming Higher decomposition temperature may restrict processing window compared to TiH₂
Pure Ti or HDH-Ti powder May yield lower sintered density and higher oxygen content than TiH₂-derived compacts
Metallic Ti or TiO₂ in catalysis Lack of hydridic character may fail to activate N₂, unlike TiH₂

TiH₂ Comparative Performance Evidence


Aluminum Foam Foamability: TiH₂ vs. ZrH₂ and CaCO₃

In a controlled study comparing foaming agents for aluminum precursors, TiH₂, alongside CaCO₃, demonstrated optimal foamability at all tested temperatures (700, 720, and 750 °C). In contrast, ZrH₂ required the highest temperature of 750 °C to achieve comparable foam quality [1]. Furthermore, TiH₂ consistently produced foams with larger cell sizes and more regular cell morphology compared to CaCO₃ [2].

Foamability comparison
Head-to-head
TiH₂ effective at 700–750 °C; ZrH₂ only at 750 °C; cells larger and more regular than CaCO₃
Reported wider processing window supports manufacturing flexibility
Conditions: 1 wt% foaming agent, 700–750 °C
Aluminum foam Foaming agent Powder metallurgy

TiH₂ vs. Pure Ti: Sintered Density and Strength

Sintered compacts derived from TiH₂ powder exhibit higher density and superior compressive yield strength compared to those processed from pure titanium metal powder under identical conditions. The dehydrogenation of TiH₂ during sintering creates a reducing environment that self-purifies the compact, reducing oxygen content [1]. Specifically, the as-sintered TiH₂ compact demonstrated the highest compressive yield strength among all tested materials, including TiH₁.₅ and pure Ti [2].

Sintered property comparison
Head-to-head
TiH₂ compact: higher density, highest compressive yield strength vs. pure Ti
Self-deoxidizing effect may reduce oxygen content
Vacuum sintered at 1300 °C, 2 h
Titanium powder metallurgy Sintering Mechanical properties

TiH₂ vs. HDH Powder: Density, Purity, Tensile Properties

A comparative study of titanium feedstock powders found that materials processed from titanium hydride (TiH₂) powder exhibited higher density, lower impurity content, and a better balance of tensile properties compared to those processed from HDH (hydride-dehydride) titanium powder under identical size, compaction, and sintering parameters [1]. The brittle nature of TiH₂ enables higher green density upon compaction, and the hydrogen released during sintering activates the densification process [2].

Powder feedstock comparison
Head-to-head
TiH₂ feedstock: higher sintered density, lower O₂, better tensile balance vs. HDH-Ti
Reported performance advantage may improve part consistency
Equal size, compaction, and sintering parameters
Titanium powder metallurgy Sintering Mechanical properties

Ammonia Synthesis: TiH₂ vs. Supported Ru Catalysts

Under Haber-Bosch conditions (400 °C, 5 MPa), solid-state TiH₂ exhibits catalytic activity for ammonia synthesis with a rate of up to 2.8 mmol·g⁻¹·h⁻¹, a value that is almost comparable to conventional supported ruthenium catalysts such as Cs–Ru/MgO or Ru/BaTiO₃ tested under the same conditions [1]. This is a surprising finding, as conventional scaling rules for pure metals predict essentially no activity for titanium. The hydridic nature of TiH₂ is critical for activating N₂ [2].

Catalytic activity comparison
Head-to-head
TiH₂ rate up to 2.8 mmol·g⁻¹·h⁻¹, reported comparable to Cs–Ru/MgO
Supports non-precious metal catalyst screening
400 °C, 5 MPa, H₂/N₂ flow
Ammonia synthesis Heterogeneous catalysis Hydrogen storage

Reversible Hydrogen Storage Under Cycling

Kinetic studies reveal that TiH₂ exhibits a reversible hydrogen content of approximately 2 wt% under isothermal absorption and desorption cycling, associated with the transformation between β-TiH₀.₅₉ and δ-TiH₁.₄₁ phases [1]. While the theoretical maximum capacity is 4.0 wt%, this 2 wt% represents the practically achievable reversible storage capacity under dynamic conditions, a key metric for energy storage applications [2].

Reversible H₂ capacity
Reported
~2.0 wt% reversible capacity
Practical storage metric for system design
Isothermal cycling, β/δ phase transformation
Hydrogen storage Metal hydrides Energy storage

Thermal Pre-Treatment Effect on Decomposition

Isothermal heat treatment of commercial TiH₂ powder in air results in a measurable increase in its decomposition temperature compared to as-received powder. This shift is attributed to the formation of surface oxide layers (Ti₃O and TiO₂) which act as a diffusion barrier for hydrogen release [1].

Pre-treatment effect
Reported
Pre-oxidation increases decomposition temperature vs. as-received powder
Tailors gas release profile for foaming
Surface oxide layers as diffusion barrier
Thermal stability Foaming agent Decomposition kinetics

TiH₂ Recommended Application Scenarios


Closed-Cell Aluminum Foam Manufacturing

TiH₂ is the preferred foaming agent when the manufacturing process demands operational flexibility across a range of furnace temperatures (700–750 °C) [1]. Its ability to produce uniform, large-celled foams at lower temperatures compared to ZrH₂ makes it suitable for producing lightweight structural components and energy absorbers in automotive and rail applications [2].

Powder Metallurgy of Titanium Components

TiH₂ powder is the optimal feedstock when the procurement goal is to achieve high sintered density, low oxygen impurity, and a superior balance of tensile properties in near-net-shape titanium parts [1]. This scenario is ideal for aerospace, medical implant, and automotive industries where mechanical integrity and cost reduction are paramount [2].

Ammonia Synthesis via Non-Precious Metal Catalysis

TiH₂ is the catalyst of choice when the research or industrial objective is to replace expensive and supply-chain-vulnerable ruthenium-based catalysts for ammonia production [1]. Its hydride-mediated activation of N₂ offers a pathway to sustainable and cost-effective fertilizer manufacturing [2].

Hydrogen Storage for Stationary Energy Systems

TiH₂ is a suitable storage medium for applications requiring a reversible hydrogen capacity of ~2 wt% at moderate temperatures [1]. This scenario is relevant for integrating with industrial waste heat recovery or for stationary backup power systems where volumetric density and cycling stability are key [2].

Application
Selection Property
Validation Focus
Aluminum foam research and manufacturing
Temperature-dependent foamability
Cell morphology and processing window
Titanium powder metallurgy
Self-deoxidizing sintering behavior
Sintered density and oxygen content
Ammonia synthesis catalyst research
Hydride-mediated N₂ activation
Catalytic rate vs. Ru-based benchmarks
Stationary hydrogen storage
Reversible cycling capacity
Usable capacity and phase stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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